2-Cyclopentyl-2-propanol

Description

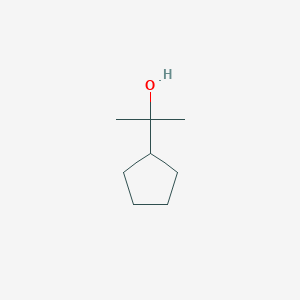

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopentylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUSJVZHOLNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286192 | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-06-2 | |

| Record name | α,α-Dimethylcyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopentylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8H8UZA4NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Cyclopentyl 2 Propanol

Grignard Reaction Approaches

The addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic and effective method for the formation of tertiary alcohols. masterorganicchemistry.com

The reaction between a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide or chloride) and acetone (B3395972) serves as a direct and efficient route to 2-cyclopentyl-2-propanol.

The core of this reaction is the nucleophilic addition of the Grignard reagent to the carbonyl group of acetone. The carbon-magnesium bond in the cyclopentylmagnesium halide is highly polarized, rendering the carbon atom attached to the magnesium nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetone. This attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. nih.gov

The stereochemistry of the attack on the planar carbonyl group of acetone does not generate a new stereocenter in the product, as two of the substituents on the carbinol carbon are identical methyl groups. However, the puckered nature of the cyclopentyl ring could theoretically influence the approach trajectory of the nucleophile, though this is not a significant factor in this specific reaction due to the symmetry of the acetone molecule.

| Step | Description |

|---|---|

| 1 | Formation of the Grignard Reagent: Cyclopentyl halide reacts with magnesium metal in an ether solvent. |

| 2 | Nucleophilic Attack: The nucleophilic carbon of the cyclopentylmagnesium halide attacks the electrophilic carbonyl carbon of acetone. |

| 3 | Formation of Tetrahedral Intermediate: A magnesium alkoxide intermediate is formed. |

| 4 | Protonation: Acidic workup protonates the alkoxide to yield this compound. |

The success of the Grignard synthesis of this compound is highly dependent on the reaction conditions. Key factors include the solvent, temperature, and the nature of the halide in the Grignard reagent.

Solvent: Anhydrous ether solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the formation and stability of the Grignard reagent. These solvents solvate the magnesium center, which is crucial for the reagent's reactivity. libretexts.org The use of greener solvents like cyclopentyl methyl ether (CPME) has also been explored for Grignard reactions, demonstrating good yields and stability. researchgate.net

Temperature: The formation of the Grignard reagent is an exothermic process and often requires initial heating to start the reaction, followed by cooling to control the rate. The subsequent reaction with acetone is also typically performed at a controlled temperature, often starting at a low temperature (e.g., 0 °C) and then allowing it to warm to room temperature to ensure a complete and controlled reaction. researchgate.net

Halide: While chlorides, bromides, and iodides can all be used to prepare the Grignard reagent, bromides are a common choice due to their balance of reactivity and stability. Chlorides may be less reactive, and iodides can be more prone to side reactions. researchgate.net

| Reaction Condition | Influence on Reaction |

|---|---|

| Solvent | Stabilizes the Grignard reagent; must be anhydrous. Common choices include diethyl ether and THF. |

| Temperature | Controls the reaction rate and minimizes side reactions. Formation is often initiated with heat, while the addition reaction is controlled at lower temperatures. |

| Halide (in Grignard reagent) | Affects the reactivity of the Grignard reagent. Bromides are commonly used. |

A typical laboratory synthesis of this compound would involve the following steps:

Preparation of the Grignard Reagent: Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A solution of chlorocyclopentane (B1362555) in anhydrous diethyl ether is added dropwise. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux.

Reaction with Acetone: The freshly prepared cyclopentylmagnesium chloride solution is cooled in an ice bath. A solution of anhydrous acetone in diethyl ether is then added dropwise with stirring.

Workup: After the addition is complete and the reaction has stirred for a period, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. This protonates the magnesium alkoxide and dissolves the magnesium salts.

Isolation and Purification: The organic layer is separated, washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The resulting crude this compound can then be purified by distillation. libretexts.org

The Grignard synthesis of this compound can be compared to the synthesis of the secondary alcohol, 1-cyclopentyl-1-propanol. The key difference lies in the carbonyl compound used as the starting material.

To synthesize 1-cyclopentyl-1-propanol, cyclopentylmagnesium bromide is reacted with propanal instead of acetone. quora.com The nucleophilic attack of the Grignard reagent on the aldehyde carbonyl carbon results in a secondary alcohol. In this case, the reaction creates a new stereocenter at the carbinol carbon, leading to a racemic mixture of (R)- and (S)-1-cyclopentyl-1-propanol unless a chiral auxiliary or catalyst is employed.

| Feature | Synthesis of this compound | Synthesis of 1-Cyclopentyl-1-propanol |

|---|---|---|

| Carbonyl Starting Material | Acetone (a ketone) | Propanal (an aldehyde) |

| Grignard Reagent | Cyclopentylmagnesium halide | Cyclopentylmagnesium halide |

| Product Type | Tertiary alcohol | Secondary alcohol |

| Stereochemistry | Achiral product | Racemic mixture of enantiomers |

Nucleophilic Addition of Cyclopentylmagnesium Halides to Acetone

Alternative Synthetic Routes

While the Grignard reaction is the most direct method, other synthetic strategies can also be employed to produce this compound.

One such alternative is the Reformatsky reaction . This reaction involves the use of an organozinc reagent, typically formed from an α-halo ester and zinc dust. wikipedia.org To synthesize this compound via a Reformatsky-type approach, one could envision a reaction between cyclopentanone (B42830) and a zinc reagent derived from a 2-halopropane derivative. However, the classical Reformatsky reaction is primarily used for the synthesis of β-hydroxy esters. A more relevant application would be the reaction of an organozinc derivative of cyclopentane (B165970) with acetone. Organozinc reagents are generally less reactive than Grignard reagents, which can sometimes offer better selectivity with multifunctional molecules. organic-chemistry.org

Another alternative involves the use of organolithium reagents . Cyclopentyllithium (B3369451), prepared from a cyclopentyl halide and lithium metal, is a potent nucleophile that will readily add to acetone in a manner analogous to the Grignard reaction to form the lithium alkoxide of this compound. libretexts.orgwikipedia.org Subsequent hydrolysis would yield the desired tertiary alcohol. Organolithium reagents are generally more reactive and basic than their Grignard counterparts, which requires careful control of reaction conditions, particularly at low temperatures, to avoid side reactions. wikipedia.org

Potential Alkylation Strategies

Alkylation strategies are a cornerstone in the synthesis of tertiary alcohols like this compound. These methods typically involve the nucleophilic addition of an organometallic reagent to a carbonyl compound.

The most common and effective methods for the synthesis of this compound involve the use of Grignard or organolithium reagents. rutgers.edukhanacademy.org These organometallic compounds act as potent nucleophiles, attacking the electrophilic carbon of a carbonyl group.

Two primary disconnection approaches can be envisioned for the synthesis of this compound using this strategy:

Route A: Cyclopentyl Grignard Reagent and Acetone: In this approach, a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide, is reacted with acetone. The nucleophilic cyclopentyl group attacks the carbonyl carbon of acetone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, this compound. youtube.com

Route B: Isopropyl Grignard Reagent and Cyclopentanone: Alternatively, an isopropyl Grignard reagent, like isopropylmagnesium bromide, can be reacted with cyclopentanone. The isopropyl nucleophile adds to the carbonyl carbon of the cyclopentanone ring. An acidic workup then furnishes the desired tertiary alcohol.

Organolithium reagents can be used in a similar fashion to Grignard reagents and often exhibit higher reactivity. For instance, cyclopentyllithium could be used in place of the corresponding Grignard reagent in Route A.

The choice between these routes may depend on the availability and cost of the starting materials. Both pathways are highly effective for the laboratory-scale synthesis of tertiary alcohols.

Interactive Data Table: Comparison of Grignard-based Synthetic Routes for this compound

| Route | Grignard Reagent | Carbonyl Compound | Product |

| A | Cyclopentylmagnesium bromide | Acetone | This compound |

| B | Isopropylmagnesium bromide | Cyclopentanone | This compound |

Reductive Pathways from Precursor Compounds

Reductive methodologies offer an alternative approach to the synthesis of this compound, starting from oxidized precursors such as ketones or carboxylic acid derivatives.

While the direct reduction of a simple ketone like cyclopentyl methyl ketone would yield a secondary alcohol (1-cyclopentylethanol), a multi-step process involving a suitable precursor could potentially lead to this compound. For instance, a precursor such as 2-acetylcyclopentanone (B155173) could theoretically be a starting point. sigmaaldrich.comnih.govnist.gov However, the selective reduction of one carbonyl group in the presence of another, followed by further functional group manipulation, would be a complex synthetic challenge.

A more direct, though less common, reductive approach to tertiary alcohols involves the reaction of a ketone with a hydride reducing agent. acsgcipr.org However, this is not a direct conversion and typically involves multiple steps. For example, the reduction of 3-methylcyclopentanone (B121447) with lithium aluminum hydride produces a mixture of cis- and trans-3-methylcyclopentanol, both of which are secondary alcohols. pearson.com To arrive at a tertiary alcohol like this compound via a reductive pathway from a ketone would necessitate a more elaborate synthetic design, likely involving protecting groups and multiple reaction steps.

The reduction of carboxylic acids and their derivatives, such as esters, is a common method for synthesizing primary alcohols. nih.govlibretexts.orgresearchgate.netbritannica.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. chemistrysteps.com

To synthesize a tertiary alcohol like this compound from a carboxylic acid derivative, a combination of reduction and alkylation is necessary. For example, a cyclopentanecarboxylic acid ester, such as methyl cyclopentanecarboxylate, could be reacted with two equivalents of a suitable Grignard reagent, like methylmagnesium bromide. rutgers.educhemistrysteps.comlibretexts.orgdoubtnut.com The first equivalent of the Grignard reagent adds to the carbonyl group, and the resulting intermediate collapses to form a ketone (acetylcyclopentane). A second equivalent of the Grignard reagent then adds to this ketone to form the tertiary alcohol after acidic workup. This method is particularly useful for synthesizing tertiary alcohols with two identical alkyl groups attached to the carbinol carbon.

Interactive Data Table: Reductive Approaches to Alcohols from Carboxylic Acid Derivatives

| Starting Material | Reagent(s) | Primary Product Type |

| Carboxylic Acid | LiAlH4 | Primary Alcohol |

| Ester | LiAlH4 | Primary Alcohol |

| Ester | 2 eq. Grignard Reagent | Tertiary Alcohol |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes. Key areas of focus include the selection of solvents and the development of catalytic methods.

Traditional Grignard reactions, a primary method for synthesizing this compound, often utilize solvents like diethyl ether or tetrahydrofuran (THF). While effective, these solvents have significant drawbacks, including high volatility, flammability, and the potential for peroxide formation.

In line with green chemistry principles, research has focused on identifying safer, more sustainable alternative solvents for Grignard reactions. One promising alternative is 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and exhibits lower volatility and a lower tendency to form peroxides compared to THF. Furthermore, its immiscibility with water can simplify workup procedures. Another greener solvent option is cyclopentyl methyl ether (CPME), which also boasts greater stability and easier drying compared to traditional ethereal solvents.

Recent innovations have also explored mechanochemical methods, such as ball-milling, to drastically reduce the amount of organic solvent required for Grignard reagent formation. soton.ac.uk This approach not only minimizes solvent waste but can also enhance reaction efficiency and safety.

The development of catalytic methods for the synthesis of alcohols is a key goal of green chemistry, as catalysts can reduce the need for stoichiometric reagents, leading to less waste and increased atom economy.

In the context of Grignard-type reactions, research has explored the use of catalysts to improve efficiency and reduce side reactions. For example, the use of tetrabutylammonium (B224687) chloride as a catalyst in the addition of Grignard reagents to ketones has been shown to enhance the rate of the desired addition reaction over competing pathways like enolization and reduction. organic-chemistry.org Such catalytic systems can lead to higher yields and cleaner reactions, reducing the need for extensive purification.

Furthermore, the broader field of sustainable alcohol production is seeing significant advances in the development of catalysts for the hydrogenation of CO2 and biomass-derived feedstocks. acs.org While not yet specific to the synthesis of this compound, these advancements in catalytic alcohol synthesis point towards future possibilities for producing a wide range of alcohols, including tertiary alcohols, from renewable sources.

Reaction Mechanisms and Chemical Transformations of 2 Cyclopentyl 2 Propanol

Dehydration Reactions

Dehydration of alcohols is an elimination reaction that results in the formation of an alkene through the removal of a water molecule. For tertiary alcohols like 2-Cyclopentyl-2-propanol, this transformation is typically acid-catalyzed and proceeds through a unimolecular elimination (E1) mechanism. libretexts.orglibretexts.org

The acid-catalyzed dehydration of this compound involves heating the alcohol in the presence of a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). libretexts.orgchemguide.co.uk The reaction proceeds in three key steps:

Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group acts as a Lewis base, attacking a proton (H⁺) from the acid catalyst. This step forms a protonated alcohol, or an alkyloxonium ion, which is a crucial intermediate because water is a much better leaving group than the hydroxide (B78521) ion (-OH). chemistrysteps.comyoutube.com

Formation of a Carbocation: The alkyloxonium ion dissociates by breaking the carbon-oxygen bond, with the water molecule departing as the leaving group. This is the rate-determining step of the E1 mechanism and results in the formation of a stable tertiary carbocation. libretexts.orgperiodicchemistry.com

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta) to the positively charged carbon. The electrons from the C-H bond then form a pi bond, resulting in an alkene. libretexts.orgmasterorganicchemistry.com

In the case of this compound, there are two different types of beta-hydrogens available for abstraction, leading to the formation of two constitutional isomers. The regioselectivity of this reaction is governed by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. chemistrysteps.comperiodicchemistry.com

Major Product: Abstraction of a proton from the cyclopentyl ring results in the formation of 1-cyclopentyl-1-methylethene, a trisubstituted alkene.

Minor Product: Abstraction of a proton from one of the methyl groups yields 2-cyclopentylpropene, a disubstituted alkene.

| Starting Material | Reagent/Condition | Product Name | Structure | Substitution | Relative Yield |

| This compound | H₂SO₄, Heat | 1-Cyclopentyl-1-methylethene | Trisubstituted | Major | |

| This compound | H₂SO₄, Heat | 2-Cyclopentylpropene | Disubstituted | Minor |

The stereochemistry of E1 reactions is directly influenced by the formation of the carbocation intermediate. periodicchemistry.com The carbon atom bearing the positive charge in the carbocation is sp² hybridized and possesses a planar geometry.

Because the intermediate is planar, any stereochemical information from the original alcohol's carbinol carbon is lost. The subsequent deprotonation can occur from adjacent carbons, and if this leads to the possibility of geometric isomers (cis/trans or E/Z), the thermodynamically more stable isomer (typically the trans or E isomer) is favored. libretexts.org

In the dehydration of this compound, neither of the resulting alkene products, 1-cyclopentyl-1-methylethene or 2-cyclopentylpropene, can exhibit E/Z isomerism. Therefore, the primary stereochemical outcome is the formation of the more stable Zaitsev product, which is a matter of regiochemistry rather than stereoisomerism.

Substitution Reactions at the Hydroxyl Group

The hydroxyl group (-OH) of an alcohol is a poor leaving group because hydroxide (HO⁻) is a strong base. For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. reactory.app

In the presence of strong hydrogen halides (HBr, HCl, HI), the -OH group of this compound can be substituted by a halogen atom. As a tertiary alcohol, this reaction proceeds through a unimolecular nucleophilic substitution (Sₙ1) mechanism. jackwestin.comlibretexts.org

The Sₙ1 mechanism involves two main steps:

Protonation and Formation of a Carbocation: The alcohol is first protonated by the strong acid, forming an alkyloxonium ion. This ion then departs as a water molecule, creating the same stable tertiary carbocation intermediate seen in the E1 dehydration reaction. This is the slow, rate-determining step. reactory.applibretexts.org

Nucleophilic Attack: The halide anion (e.g., Br⁻), which is a good nucleophile, attacks the electrophilic carbocation. This step is fast and results in the formation of the corresponding tertiary alkyl halide. youtube.com

For example, the reaction of this compound with hydrobromic acid (HBr) yields 2-bromo-2-cyclopentylpropane.

It is important to note that the Sₙ1 reaction often competes with the E1 elimination reaction, as they share the same carbocation intermediate. Lower temperatures generally favor the substitution product, while higher temperatures favor the elimination product. jove.com

| Reagent | Mechanism | Product |

| Concentrated HBr | Sₙ1 | 2-Bromo-2-cyclopentylpropane |

| Concentrated HCl | Sₙ1 | 2-Chloro-2-cyclopentylpropane |

Etherification and Esterification Reactions

Etherification

Ethers can be synthesized from tertiary alcohols like this compound under acidic conditions, following an S(_N)1-type mechanism. youtube.com When a tertiary alcohol is treated with a primary or secondary alcohol in the presence of a strong acid catalyst (e.g., H(_2)SO(_4)), it can form an unsymmetrical ether. youtube.commasterorganicchemistry.com The tertiary alcohol is protonated and loses water to form a stable tertiary carbocation. This carbocation then acts as an electrophile and is attacked by the weakly nucleophilic oxygen of the other alcohol molecule. youtube.com A final deprotonation step yields the ether. For example, reacting this compound with methanol (B129727) and sulfuric acid would produce 2-cyclopentyl-2-methoxypropane.

Esterification

Esterification is the reaction between an alcohol and a carboxylic acid to form an ester and water. The most common method is the Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst. masterorganicchemistry.com However, the reactivity of alcohols in Fischer esterification is influenced by steric hindrance, with the general trend being primary > secondary > tertiary. byjus.com Due to the steric bulk around the hydroxyl group, tertiary alcohols like this compound react very slowly under standard Fischer esterification conditions. The mechanism involves protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol. masterorganicchemistry.com For tertiary alcohols, the reverse reaction (acid-catalyzed dehydration) can be a significant competing pathway.

Rearrangement Reactions

Carbocation intermediates, such as the one formed from this compound during S(_N)1 reactions, are susceptible to rearrangement if a more stable carbocation can be formed. masterorganicchemistry.comlibretexts.org These rearrangements typically involve a 1,2-shift of a hydride ion (H) or an alkyl group. libretexts.org

Pinacol-type Rearrangements

The pinacol (B44631) rearrangement is a characteristic reaction of 1,2-diols (vicinal diols) in the presence of an acid catalyst, which transforms the diol into a ketone or aldehyde. chemistrysteps.commasterorganicchemistry.com The mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl or 1,2-aryl shift to the adjacent carbon, which stabilizes the positive charge through resonance with the remaining oxygen atom. organic-chemistry.orgmsu.edu

While this compound itself does not undergo a pinacol rearrangement, a structurally related vicinal diol, such as 1-cyclopentyl-1,2-dimethylpropane-1,2-diol, would be a suitable substrate. In this case, protonation would preferentially occur on the hydroxyl group that leads to the formation of the more stable tertiary carbocation. A subsequent 1,2-shift (of either a methyl or the cyclopentyl group) would lead to the formation of a ketone. chemistrysteps.com

| Step | Description |

| 1 | Protonation of a hydroxyl group by an acid. byjus.com |

| 2 | Loss of a water molecule to form a carbocation. byjus.com |

| 3 | A 1,2-shift of an alkyl or aryl group to the positively charged carbon. byjus.com |

| 4 | Deprotonation of the remaining hydroxyl group to form a carbonyl group. byjus.com |

Other Skeletal Rearrangements

The tertiary carbocation formed from this compound is already relatively stable. Therefore, rearrangements like hydride or alkyl shifts are less likely unless they lead to an even more stable carbocation, which is not readily apparent in this structure. masterorganicchemistry.com

However, carbocations involving small rings can undergo ring-expansion rearrangements to relieve ring strain. masterorganicchemistry.comstackexchange.com For instance, a cyclopentylmethyl cation can rearrange to a more stable cyclohexyl cation. echemi.comstackexchange.com While the carbocation generated from this compound is on the exocyclic carbon, a different substrate like (1-hydroxyethyl)cyclopentane could generate a secondary carbocation adjacent to the ring. This secondary carbocation could then undergo a ring-expansion via an alkyl shift, where a C-C bond from the ring migrates to the carbocation center, expanding the five-membered ring into a more stable six-membered ring and creating a new tertiary carbocation. echemi.comstackexchange.com This highlights a potential rearrangement pathway for structurally similar compounds.

Theoretical and Computational Studies on 2 Cyclopentyl 2 Propanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like 2-cyclopentyl-2-propanol at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing insights into its geometry, energy, and various other properties.

Ab Initio Methods for Molecular Structure and Reactivity

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" calculations are crucial for determining the fundamental properties of a molecule. For this compound, ab initio calculations, such as Hartree-Fock (HF) and more advanced methods like Møller-Plesset perturbation theory (MP) or Coupled Cluster (CC) theory, can be employed to predict its three-dimensional structure with high accuracy.

These methods would allow for the determination of key geometrical parameters. Due to the flexibility of the cyclopentyl ring and the rotational freedom around the C-C bond connecting the ring to the propanol (B110389) group, multiple conformers of this compound likely exist. Ab initio calculations can be used to locate these different energy minima on the potential energy surface and to determine their relative stabilities. The transition states connecting these conformers can also be calculated, providing information about the energy barriers for conformational changes.

Furthermore, these calculations can predict the reactivity of the molecule by mapping the potential energy surface for various reactions, such as dehydration or oxidation. For instance, the energy profile for the acid-catalyzed dehydration of this compound to form various isomeric alkenes could be computed, identifying the most likely reaction pathways and products.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. arxiv.org DFT calculations are instrumental in predicting a wide array of molecular properties for systems the size of this compound.

DFT methods can provide highly accurate predictions of the equilibrium geometry of this compound. This includes bond lengths, bond angles, and dihedral angles. The electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting molecular dipole moment, can also be readily calculated. The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Conformer of this compound

| Parameter | Value |

| C-O Bond Length | 1.44 Å |

| O-H Bond Length | 0.97 Å |

| C-C (ring-propanol) Bond Length | 1.55 Å |

| C-C-O Bond Angle | 109.5° |

| C-O-H Bond Angle | 108.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

A key application of DFT is the calculation of vibrational frequencies. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.) and can be directly compared with experimental infrared (IR) and Raman spectra to help identify and characterize the compound. The absence of imaginary frequencies in the calculated vibrational spectrum is a confirmation that the optimized geometry corresponds to a true energy minimum. whiterose.ac.uk

DFT is also a powerful tool for studying the interaction of molecules with surfaces. For example, the adsorption energy of this compound on a catalyst surface, such as a metal oxide, can be calculated. researchgate.net This information is crucial for understanding heterogeneous catalysis, for instance, in the context of its potential use in chemical synthesis or as a biofuel. The calculations would involve modeling the surface and the adsorbate and then determining the energy change upon adsorption.

Table 2: Illustrative DFT-Calculated Vibrational Frequencies and Adsorption Energy for this compound

| Property | Value |

| O-H Stretch Frequency | ~3400 cm⁻¹ |

| C-H Stretch Frequencies | 2850-3000 cm⁻¹ |

| C-O Stretch Frequency | ~1150 cm⁻¹ |

| Adsorption Energy on a Model Silica Surface | -25 to -40 kJ/mol |

Note: The data in this table is illustrative and based on typical values for similar alcohols. The adsorption energy is highly dependent on the nature of the surface and the specific binding mode.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes and the influence of the environment.

Solvent Effects on Reactivity and Conformation

The conformation and reactivity of this compound can be significantly influenced by the solvent environment. MD simulations are particularly well-suited to investigate these effects. By explicitly including solvent molecules in the simulation box, it is possible to observe how solvent-solute interactions, such as hydrogen bonding, affect the conformational preferences of the molecule.

For example, in a polar protic solvent like water or ethanol, hydrogen bonding between the solvent and the hydroxyl group of this compound would be expected. MD simulations can quantify the strength and lifetime of these hydrogen bonds and assess their impact on the rotational barriers around the C-C and C-O bonds. This, in turn, can influence the relative populations of different conformers.

Furthermore, MD simulations can be used to compute the free energy profile of a reaction in solution. This allows for the study of how the solvent stabilizes or destabilizes reactants, transition states, and products, thereby affecting the reaction rate and mechanism. For a reaction like the dehydration of this compound, MD simulations could reveal the role of the solvent in proton transfer steps and the stabilization of charged intermediates. The solubility of the compound in various solvents can also be predicted through these simulations. nih.govacs.org

Intermolecular Interactions and Hydrogen Bonding

The hydroxyl group in this compound enables it to act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular aggregates. Computational studies on analogous tertiary alcohols, particularly tert-butyl alcohol, have provided significant insights into the nature of these interactions.

Ab initio and molecular dynamics (MD) simulations have been employed to study the hydrogen bonding in tertiary alcohols. rsc.orgacs.org These studies reveal that in the liquid phase, tertiary alcohols form a variety of hydrogen-bonded structures, including dimers, trimers, and larger oligomers. acs.orgaip.org The bulky nature of the tertiary alkyl group (the cyclopentyl group in this case) introduces significant steric hindrance, which influences the geometry and stability of these aggregates compared to primary or secondary alcohols. rsc.orgjournals.co.za

For instance, studies on tert-butanol (B103910) show that steric and packing effects lead to a smaller extent of hydrogen bonding compared to less hindered alcohols like methanol (B129727) and ethanol. aip.org Computational models predict that cyclic structures, particularly tetramers, can be prominent in the liquid phase of sterically hindered alcohols. journals.co.zaresearchgate.net In the case of this compound, the bulky cyclopentyl ring is expected to play a similar role to the tert-butyl group, dictating the preferred conformations of hydrogen-bonded clusters.

Classical MD simulations on 2-methyl-2-butanol (B152257) in clathrate hydrates have highlighted the difficulty for the hydroxyl group to form strong hydrogen bonds with surrounding water molecules due to steric effects from the adjacent methyl groups. rsc.org This suggests that the accessibility of the hydroxyl group in this compound is a critical factor in its interaction with other molecules.

The table below summarizes typical hydrogen-bonded aggregates computationally identified in analogous tertiary alcohols.

Table 1: Computationally Characterized Hydrogen-Bonded Aggregates in Tertiary Alcohols

| Aggregate Type | Key Structural Features | Computational Method | Reference Compound |

|---|---|---|---|

| Dimer (Open) | A near-linear hydrogen bond between two alcohol molecules. | Empirical Potential (EPEN) | tert-Butyl Alcohol |

| Trimer (Cyclic) | A closed-ring structure with three hydrogen bonds, often distorted due to steric strain. | Empirical Potential (EPEN) | tert-Butyl Alcohol |

| Tetramer (Cyclic) | A stable, closed-ring structure with four alternating hydrogen bonds. | Ab initio, MD Simulations | tert-Butyl Alcohol |

Mechanistic Insights from Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. For tertiary alcohols like this compound, a key reaction is acid-catalyzed dehydration to form alkenes. Computational studies on analogous alcohols provide detailed pictures of the transition states and reaction coordinates for this process.

The dehydration of tertiary alcohols can proceed through different mechanisms, such as E1 or E2, and computational studies help to distinguish between these pathways by locating and characterizing the transition states. For the acid-catalyzed dehydration of tertiary alcohols in the gas phase, DFT calculations have suggested a mechanism involving the formation of a van der Waals complex between the alcohol and the acid catalyst (e.g., HCl or HBr), followed by elimination via a six-membered cyclic transition state. usfq.edu.ectandfonline.comresearchgate.net

These studies indicate that the reaction is a molecular process where the transition state involves the simultaneous (though not necessarily synchronous) breaking of the C-O and H-Cl bonds and the formation of O-H and C=C bonds. usfq.edu.ec The activation energies calculated for these processes are crucial for predicting reaction rates. For example, in the dehydration of tert-butanol catalyzed by HBr, the activation enthalpy was calculated to be significantly lower for the catalyzed reaction (via a six-membered transition state) than for the uncatalyzed reaction (via a four-membered transition state), highlighting the catalyst's role in lowering the energy barrier. tandfonline.comresearchgate.net

The reactivity trend for the dehydration of alcohols is computationally shown to be tertiary > secondary > primary, which aligns with experimental observations and is attributed to the greater stability of the carbocation-like character in the transition state for tertiary alcohols. rsc.org

The table below presents calculated activation enthalpies for the gas-phase dehydration of several tertiary alcohols catalyzed by hydrogen bromide, as determined by DFT calculations.

Table 2: Calculated Activation Enthalpies for Tertiary Alcohol Dehydration (HBr Catalyzed)

| Reactant Alcohol | Computational Level | Activation Enthalpy (kJ mol⁻¹) | Reference |

|---|---|---|---|

| tert-Butanol | WB97XD/6-311++G(d,p) | >150 (uncatalyzed) | tandfonline.comresearchgate.net |

| tert-Butanol | WB97XD/6-311++G(d,p) | (catalyzed value lower) | tandfonline.comresearchgate.net |

| 2-Methyl-2-butanol | WB97XD/6-311++G(d,p) | (value not specified) | tandfonline.com |

Note: Specific values for the catalyzed reactions were not provided in the abstract, but were stated to be significantly lower than the uncatalyzed reaction.

The determination of the reaction coordinate provides a detailed, step-by-step view of how reactants are converted into products. By analyzing the progress along the reaction coordinate, researchers can identify the key bond-making and bond-breaking events and understand the electronic and geometric changes that occur during the reaction.

For the acid-catalyzed dehydration of tertiary alcohols, analysis of the reaction coordinate reveals that the process is typically non-synchronous. usfq.edu.ec The transition state is dominated by the breaking of the bond between the hydrogen and the halogen of the acid catalyst, along with a significant cleavage of the carbon-oxygen bond of the alcohol. usfq.edu.ec This indicates a moderately polar transition state with considerable charge separation.

In the copper(II) sulfate-catalyzed dehydration of tertiary alcohols, computational analysis points to a stepwise E1-like mechanism. rsc.org The reaction coordinate involves an initial C-O bond breaking to form a carbenium-hydroxyl ionic pair intermediate. rsc.org This is followed by a proton abstraction step to form the final alkene. The first step, the C-O bond cleavage, is associated with the highest activation barrier and is therefore the rate-determining step. rsc.org

The table below outlines the key events along a generalized reaction coordinate for the acid-catalyzed dehydration of a tertiary alcohol, based on computational studies.

Table 3: Key Events Along the Reaction Coordinate for Tertiary Alcohol Dehydration

| Stage | Description | Key Geometric/Electronic Changes |

|---|---|---|

| Reactant Complex | Formation of a van der Waals complex between the alcohol and the acid catalyst. | Intermolecular hydrogen bonding between the alcohol's -OH and the acid. |

| Transition State | A six-membered cyclic structure. | Elongation of the C-O and H-X (acid) bonds; shortening of the O-H and C=C distances. Partial positive charge develops on the tertiary carbon. |

| Product Complex | The newly formed alkene and water molecule are complexed with the regenerated catalyst. | Formation of the C=C double bond and a water molecule. |

Spectroscopic Analysis in Advanced Research of 2 Cyclopentyl 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2-Cyclopentyl-2-propanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Elucidation of Molecular Structure and Stereochemistry

The molecular structure of this compound is readily confirmed by ¹H and ¹³C NMR spectroscopy. The molecule's symmetry and the chemical environment of each nucleus give rise to a distinct set of signals in the NMR spectrum. This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image; therefore, its stereochemistry is straightforward and does not exhibit phenomena such as enantiomerism or diastereomerism.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The hydroxyl (-OH) proton typically appears as a broad singlet, the chemical shift of which can be concentration-dependent due to hydrogen bonding. The two methyl (-CH₃) groups are chemically equivalent and would therefore produce a single, sharp signal integrating to six protons. The protons on the cyclopentyl ring would appear as a series of multiplets, with the proton on the carbon directly attached to the tertiary carbon (the α-proton) being the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The two methyl carbons are equivalent and would give a single signal. The tertiary carbon bearing the hydroxyl group would appear at a characteristic downfield chemical shift. The carbons of the cyclopentyl ring would show distinct signals based on their position relative to the propanol (B110389) substituent.

Predicted NMR Data for this compound:

| ¹H NMR | ¹³C NMR | |||

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (ppm) |

| -OH | 1.5-2.5 | s (broad) | C-OH | 72-78 |

| -CH₃ (x2) | 1.1-1.3 | s | -CH₃ (x2) | 25-30 |

| Cyclopentyl-H (α) | 1.8-2.0 | m | Cyclopentyl-C (α) | 45-50 |

| Cyclopentyl-H (β) | 1.4-1.7 | m | Cyclopentyl-C (β) | 26-30 |

| Cyclopentyl-H (γ) | 1.3-1.5 | m | Cyclopentyl-C (γ) | 24-28 |

s = singlet, m = multiplet

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To further confirm the structural assignments and understand the connectivity of the atoms in this compound, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the α-proton of the cyclopentyl ring and its neighboring β-protons, and subsequently between the β- and γ-protons, allowing for the complete assignment of the cyclopentyl ring's proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the methyl groups to their corresponding carbon signal, and similarly for each C-H pair within the cyclopentyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the tertiary carbon bearing the hydroxyl group in this compound. Correlations would be expected between the methyl protons and the tertiary carbon, as well as between the α-proton of the cyclopentyl ring and the tertiary carbon.

Solid-State NMR: While typically performed in solution, NMR studies can also be conducted on solid samples. Solid-state NMR of this compound could provide insights into the crystalline packing and intermolecular interactions in the solid state. However, due to the increased complexity of solid-state spectra, specialized techniques such as magic-angle spinning would be required to obtain high-resolution data.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and the nature of its chemical bonds.

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound are dominated by vibrations associated with its alcohol and alkane functionalities.

O-H Stretch: A prominent and characteristic feature in the IR spectrum of this compound is a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. liverpool.ac.uklibretexts.org The broadness of this peak is a result of intermolecular hydrogen bonding. liverpool.ac.uk

C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region in both IR and Raman spectra correspond to the C-H stretching vibrations of the methyl and cyclopentyl groups.

C-O Stretch: A strong band in the IR spectrum, typically in the range of 1000-1200 cm⁻¹, is attributed to the C-O stretching vibration of the tertiary alcohol. libretexts.org

Fingerprint Region: The region below 1500 cm⁻¹ in both spectra is known as the fingerprint region and contains a complex pattern of C-C stretching and various bending vibrations that are unique to the molecule.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

| O-H Stretch (H-bonded) | 3200-3600 (broad, strong) | IR |

| C-H Stretch (sp³) | 2850-3000 (strong) | IR, Raman |

| C-O Stretch | 1000-1200 (strong) | IR |

| C-H Bend | 1350-1470 (variable) | IR |

| C-C Stretch | 800-1200 (variable) | IR, Raman |

Studies of Intermolecular Interactions

The hydroxyl group of this compound allows for the formation of intermolecular hydrogen bonds, which significantly influence its physical properties. IR spectroscopy is a powerful tool for studying these interactions. The position and shape of the O-H stretching band are particularly sensitive to the extent and nature of hydrogen bonding. nih.govcolumbia.edu In a dilute, non-polar solvent, a sharper, higher-frequency O-H band corresponding to free (non-hydrogen-bonded) hydroxyl groups may be observed. As the concentration increases, the broad band associated with hydrogen-bonded species becomes dominant.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method used to generate a molecular ion and induce fragmentation.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.21 g/mol ). However, for alcohols, the molecular ion peak is often weak or absent. libretexts.org The fragmentation pattern is typically more informative.

Common fragmentation pathways for tertiary alcohols include:

Alpha-Cleavage: Cleavage of a C-C bond adjacent to the oxygen atom. For this compound, this could involve the loss of a methyl radical (•CH₃, mass 15) or a cyclopentyl radical (•C₅H₉, mass 69). The loss of a methyl group would result in a fragment ion at m/z 113. A more favorable fragmentation is the loss of the larger cyclopentyl group, leading to a stable oxonium ion, [C(CH₃)₂OH]⁺, at m/z 59 , which is often the base peak.

Dehydration: The loss of a water molecule (H₂O, mass 18) from the molecular ion can occur, leading to a fragment ion at m/z 110.

Based on available spectral data for this compound, the most significant peaks are observed at m/z 59, 43, and 67.

m/z 59: As explained above, this corresponds to the stable oxonium ion formed via alpha-cleavage and loss of the cyclopentyl radical.

m/z 43: This peak is likely due to the isopropyl cation, [CH(CH₃)₂]⁺, which can be formed through further fragmentation.

m/z 67: This fragment likely arises from the cyclopentyl ring after the loss of the propanol group and subsequent rearrangement.

Fragmentation Patterns and Structural Confirmation

Mass spectrometry is a critical technique for elucidating the structure of this compound. In electron ionization (EI) mass spectrometry, the fragmentation pattern provides a molecular fingerprint that is instrumental for structural confirmation. For tertiary alcohols such as this compound, the molecular ion peak (M+) is often of very low intensity or entirely absent from the spectrum whitman.eduwhitman.educhemistrynotmystery.com. This is a characteristic feature of tertiary alcohols, as the molecular ion is highly prone to fragmentation.

The fragmentation of this compound is dominated by two primary pathways:

Alpha-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. For this compound, this can occur in two ways:

Loss of a methyl radical (•CH₃), resulting in a resonance-stabilized oxonium ion.

Loss of the cyclopentyl radical (•C₅H₉), also leading to a stable oxonium ion.

Dehydration: A common fragmentation pathway for alcohols is the elimination of a water molecule (H₂O) whitman.eduwhitman.educhemistrynotmystery.com. This results in a fragment ion with a mass-to-charge ratio (m/z) of M-18.

The analysis of these characteristic fragmentation patterns allows for the unambiguous confirmation of the this compound structure. The absence of a strong molecular ion peak, coupled with the presence of fragments corresponding to alpha-cleavage and dehydration, provides compelling evidence for the tertiary alcohol functionality and the specific arrangement of the cyclopentyl and isopropyl groups.

| Fragmentation Pathway | Neutral Loss | Key Fragment Ion | Expected m/z |

| Alpha-Cleavage | Methyl Radical (•CH₃) | [M - CH₃]⁺ | 113 |

| Alpha-Cleavage | Cyclopentyl Radical (•C₅H₉) | [M - C₅H₉]⁺ | 59 |

| Dehydration | Water (H₂O) | [M - H₂O]⁺ | 110 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₈H₁₆O, the theoretical monoisotopic mass can be calculated with high precision. An experimentally determined mass from an HRMS instrument that matches this theoretical value provides strong evidence for the correct elemental composition, thereby confirming the molecular formula of the compound. This level of accuracy is crucial in distinguishing this compound from other isomeric compounds that have the same nominal mass.

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Nominal Mass | 128 amu |

| Monoisotopic Mass | 128.120115 Da |

Other Spectroscopic Methods

UV-Vis Spectroscopy in Mechanistic Studies

While this compound itself does not possess a chromophore that absorbs significantly in the UV-Vis region, this technique can be invaluable for studying the mechanisms of reactions in which it participates. For instance, in acid-catalyzed dehydration reactions, this compound can form a tertiary carbocation intermediate. Although the alcohol is colorless, the formation of conjugated systems, which can arise from rearrangement or elimination reactions of the carbocation, can be monitored using UV-Vis spectroscopy.

In a research context, if the dehydration of this compound leads to the formation of a conjugated diene, the appearance of a strong absorption band in the UV region would be observed. The rate of formation of this diene can be quantified by monitoring the increase in absorbance at the wavelength of maximum absorption (λmax) over time. This data can then be used to determine the reaction kinetics and elucidate the reaction mechanism southern.edu. Similarly, if the alcohol is used in an oxidation reaction, the disappearance of a colored oxidizing agent or the appearance of a colored product could be followed by UV-Vis spectroscopy to study the reaction kinetics theijes.com.

Synthesis and Reactivity of 2 Cyclopentyl 2 Propanol Derivatives

Derivatization at the Alcohol Functionality

Ethers and Esters

There is no specific information available in the scientific literature detailing the synthesis of ethers and esters directly from 2-Cyclopentyl-2-propanol. Standard synthetic methods, such as the Williamson ether synthesis or Fischer esterification, have not been documented for this particular substrate. Consequently, no data on reaction conditions, yields, or the properties of resulting 2-Cyclopentyl-2-propoxy derivatives or corresponding esters can be provided.

Table 1: Synthesis of this compound Ethers and Esters

| Product Type | Synthesis Method | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| Ether | Data Not Available | Data Not Available | Data Not Available | N/A |

Amination Products

Direct amination of the tertiary hydroxyl group in this compound to form a primary, secondary, or tertiary amine is a chemically challenging transformation that is not described in the existing literature. Methods such as reductive amination would typically start from a ketone (cyclopentyl methyl ketone), not the tertiary alcohol itself researchgate.net. While there are compounds that contain both the 2-hydroxy-2-propyl group and an amine within a cyclopentyl structure, such as 2-[1-(aminomethyl)-3-ethylcyclopentyl]propan-2-ol, their synthesis does not originate from this compound sigmaaldrich.com. Therefore, no established protocols for the synthesis of amination products from this compound are available.

Table 2: Synthesis of Amination Products from this compound

| Product Type | Synthesis Method | Reagents | Yield (%) | Reference |

|---|

Applications of 2 Cyclopentyl 2 Propanol in Organic Synthesis and Beyond

Building Block in Complex Molecule Synthesis

The structural features of 2-Cyclopentyl-2-propanol make it a plausible building block for the synthesis of more complex molecular architectures, particularly in the pharmaceutical and specialty chemical industries.

Intermediate in Pharmaceutical Compounds

While direct evidence of the use of this compound in the synthesis of specific commercial drugs is not extensively documented in publicly available literature, the cyclopentyl moiety is a recognized structural component in several pharmaceutical compounds. For instance, the drug Palbociclib, a CDK4/6 inhibitor used in cancer therapy, features a key intermediate, 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one. tdcommons.org The synthesis of precursors to Palbociclib, such as 2-chloro-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one, is a critical step. google.compatsnap.com Although current patented syntheses of these intermediates may start from different materials, the presence of the cyclopentyl group highlights the importance of cyclopentyl-containing building blocks in medicinal chemistry. The tertiary alcohol functionality of this compound could, in principle, be transformed or utilized to construct such complex heterocyclic systems.

Table 1: Examples of Cyclopentyl-Containing Pharmaceutical Intermediates

| Compound Name | Application |

| 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one | Precursor to Palbociclib tdcommons.org |

| 2-chloro-6-bromo-8-cyclopentyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | Intermediate in Palbociclib synthesis google.com |

This table is for illustrative purposes and does not imply direct synthesis from this compound.

Precursor for Specialty Chemicals

The use of biomass-derived building blocks for the synthesis of specialty polymers is a growing area of research. lcpo.frmdpi.commdpi.com Molecules containing cyclic aliphatic structures are valuable in creating polymers with unique thermal and mechanical properties. While specific examples of polymers derived from this compound are not readily found, its structure suggests potential as a monomer or a modifying agent in polymer synthesis. The hydroxyl group could serve as a site for polymerization or for grafting onto existing polymer backbones, potentially imparting increased rigidity and a higher glass transition temperature due to the cyclopentyl ring.

Role in Reaction Development

Beyond its role as a structural component, this compound may also find applications in the development of new chemical reactions and processes.

Reagent in Catalytic Processes

Tertiary alcohols can sometimes play a role in organometallic catalysis, either as precursors to alkoxide bases or as ligands for metal centers. acs.orgresearchgate.netresearchgate.net The steric bulk of the cyclopentyl group in this compound could influence the stereoselectivity of catalytic reactions if it were used as a ligand. However, there is currently a lack of specific research detailing the use of this compound as a reagent in catalytic processes.

Solvent in Specific Organic Reactions

The physical properties of this compound, such as its expected boiling point and polarity, may render it a suitable solvent for certain organic reactions. Tertiary alcohols are generally more stable to oxidation than primary or secondary alcohols. This stability could be advantageous in reactions involving strong oxidizing agents. Its potential as a solvent in specialized applications, such as for certain polymerization reactions or organometallic transformations, remains an area for future investigation.

Research into Potential Biological Activities

The biological activities of this compound have not been extensively studied. However, the biological properties of other cyclic and tertiary alcohols provide a basis for potential areas of investigation.

Some tertiary alcohols have been shown to exhibit antimicrobial and antifungal properties. nih.govnih.gov For instance, a series of synthetic fluorine-substituted triaryl tertiary alcohols demonstrated in vitro activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Additionally, other cyclic alcohols and cyclopentene (B43876) derivatives have been investigated for a range of biological activities, including anti-inflammatory, cytostatic, and antiviral properties. mmsl.czresearchgate.netresearchgate.net

Given these precedents, it is plausible that this compound and its derivatives could exhibit some form of biological activity. Future research could explore its potential as an antimicrobial agent, a cytotoxic agent against cancer cell lines, or for other pharmacological effects. Such studies would be necessary to determine if this compound has any therapeutic potential.

Antimicrobial and Anti-inflammatory Properties of Related Compounds

Due to a lack of specific data on the antimicrobial and anti-inflammatory properties of this compound, this section will focus on the activities of related cyclopentane (B165970) and cyclopropane (B1198618) derivatives. Research into these related structures provides valuable insights into the potential biological activities that could be explored for derivatives of this compound.

A variety of cyclopentane-containing compounds have demonstrated significant biological activity. For instance, cyclopentenones, which are derivatives of cyclopentanone (B42830), have been identified as promising antimicrobial agents. Functionalized trans-diamino-cyclopentenones have shown notable activity against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). One study highlighted an oxime ether derivative of a trans-diamino-cyclopentenone with a minimum inhibitory concentration (MIC) of 0.976 μg/mL against MRSA and 3.91 μg/mL against VRE.

Furthermore, cyclopentane-based analogs of muraymycin, a naturally occurring antibiotic, have been synthesized and evaluated for their antibacterial properties. These compounds target the bacterial enzyme MraY, which is essential for peptidoglycan biosynthesis. One such analog, JH-MR-23, exhibited an IC50 of 75 ± 9 μM against MraY and demonstrated antibacterial activity against Staphylococcus aureus.

In the realm of anti-inflammatory research, diarylidenecyclopentanones have emerged as potent agents. One particular compound in this class was found to have a high anti-inflammatory activity, inhibiting prostaglandin (B15479496) E2 (PGE2) production by 93.67%. Cyclopentenone prostaglandins (B1171923) themselves are a class of lipid mediators with well-documented anti-inflammatory effects. These molecules are known to play a role in the resolution of inflammation.

The following interactive data table summarizes the antimicrobial and anti-inflammatory activities of selected compounds related to this compound.

| Compound Class | Specific Example | Activity Type | Target/Assay | Observed Activity |

| trans-diamino-cyclopentenones | Oxime ether derivative | Antimicrobial | MRSA | MIC: 0.976 μg/mL |

| trans-diamino-cyclopentenones | Oxime ether derivative | Antimicrobial | VRE | MIC: 3.91 μg/mL |

| Cyclopentane-based muraymycin analogs | JH-MR-23 | Antimicrobial | S. aureus | Antibacterial efficacy demonstrated |

| Cyclopentane-based muraymycin analogs | JH-MR-23 | Enzyme Inhibition | MraY | IC50: 75 ± 9 μM |

| Diarylidenecyclopentanones | Compound Is | Anti-inflammatory | PGE2 Production Inhibition | 93.67% |

Interaction with Molecular Targets

The biological activities of compounds structurally related to this compound can be attributed to their interactions with specific molecular targets. A significant body of research has elucidated these mechanisms, providing a foundation for the rational design of new therapeutic agents.

Cyclopentenone prostaglandins exert their anti-inflammatory effects through multiple pathways. One of the key mechanisms is the direct inhibition of the IκB kinase (IKK) complex, specifically the IKKβ subunit. This inhibition prevents the activation of the transcription factor NF-κB, which is a central regulator of the inflammatory response. By suppressing NF-κB, cyclopentenone prostaglandins can downregulate the expression of numerous pro-inflammatory genes. Additionally, some cyclopentenone prostaglandins are known to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that also plays a role in modulating inflammation.

The antimicrobial activity of cyclopentane-based muraymycin analogs is due to their targeting of the bacterial enzyme MraY. MraY is a critical enzyme in the early stages of peptidoglycan biosynthesis, a process essential for building the bacterial cell wall. By inhibiting MraY, these compounds disrupt cell wall synthesis, ultimately leading to bacterial cell death.

Diarylidenecyclopentanone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, and its synthesis is dependent on the cyclooxygenase (COX) enzymes. The inhibition of PGE2 production suggests that these compounds may interact with the COX pathway.

The following table details the molecular targets of these related compounds and the observed interactions.

| Compound Class | Molecular Target | Interaction/Effect |

| Cyclopentenone prostaglandins | IκB kinase (IKKβ) | Direct inhibition, leading to suppression of NF-κB activation. |

| Cyclopentenone prostaglandins | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | Activation, contributing to anti-inflammatory effects. |

| Cyclopentane-based muraymycin analogs | MraY | Inhibition of enzyme activity, disrupting bacterial cell wall synthesis. |

| Diarylidenecyclopentanones | Prostaglandin E2 (PGE2) Synthesis Pathway | Inhibition of PGE2 production, suggesting interaction with the COX pathway. |

Analytical and Separation Methodologies for 2 Cyclopentyl 2 Propanol and Its Mixtures

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 2-Cyclopentyl-2-propanol. The choice between gas and liquid chromatography depends on the volatility of the compound and the matrix in which it is found.

Gas Chromatography (GC)

Due to its volatility, Gas Chromatography is a highly effective technique for the analysis of this compound. It is particularly well-suited for purity determination and identification, especially when coupled with a mass spectrometer.

Detection and Identification : Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying this compound. The compound has a known mass spectrum in the NIST (National Institute of Standards and Technology) library. nih.gov Analysis via GC-MS reveals a characteristic fragmentation pattern that allows for unambiguous identification.

Key Mass Fragments : The NIST library mass spectrum for this compound shows several key peaks, with the most significant mass-to-charge ratios (m/z) being:

m/z 59 (Top Peak) nih.gov

m/z 43 (2nd Highest) nih.gov

m/z 68 (3rd Highest)

Quantitative Analysis : For quantitative measurements, a GC system equipped with a Flame Ionization Detector (FID) is typically employed. The FID offers high sensitivity and a wide linear range for organic compounds like alcohols. The method would involve preparing calibration standards of this compound in a suitable solvent to create a calibration curve, from which the concentration in unknown samples can be determined. While specific validated methods for this compound are not widely published, standard GC conditions for similar volatile alcohols would be applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of this compound, although it presents certain challenges compared to GC. The primary issue is the compound's lack of a strong chromophore, which makes detection by standard UV-Vis detectors inefficient.

Detection Methods :

Refractive Index (RI) Detection : One common solution for analyzing compounds without a UV chromophore is the use of a Refractive Index detector. waters.com The RI detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column. This method is universal for all compounds but is generally less sensitive than UV detection and is sensitive to temperature and pressure fluctuations.

Derivatization : An alternative approach involves a chemical derivatization process to attach a UV-active molecule to the alcohol. nih.gov For instance, reacting the hydroxyl group of this compound with a reagent like phthalic anhydride (B1165640) can form an ester that strongly absorbs UV light, allowing for sensitive detection. nih.gov

Separation Modes :

Ion-Exclusion Chromatography : For simple mixtures of alcohols, columns such as the IC-Pak Ion Exclusion column have proven effective. waters.com

Reversed-Phase Chromatography : Standard reversed-phase columns (e.g., C8 or C18) can be used, but separation of small, polar, and structurally similar alcohols can be challenging without derivatization.

Equilibrium Studies

Equilibrium data are essential for the design of separation processes such as distillation and liquid-liquid extraction. These studies describe how a compound distributes itself between different phases (vapor, liquid, or two immiscible liquid phases) at equilibrium.

Vapor-Liquid-Liquid Equilibria (VLLE)

A relevant analogous study investigated the VLE for alcohol + cyclohexane (B81311) + water systems. acs.org In such a process, an entrainer like cyclohexane is added to form a new, lower-boiling azeotrope with water, facilitating its removal and the purification of the alcohol. acs.org The design of such a separation process for this compound would require experimental determination of its specific phase behavior with water and a suitable entrainer.

Liquid-Liquid Equilibria (LLE)

While specific experimental LLE data for systems containing this compound are not widely documented, extensive studies on structurally similar tertiary alcohols provide a clear framework for the required analytical methodologies. A detailed investigation of the ternary system Tertiary-Butyl Alcohol–Water–Benzene serves as an excellent case study. saudijournals.comresearchgate.net

Methodology : The determination of LLE data involves measuring the binodal curve (solubility curve) and the tie lines.

The binodal curve is often determined by the cloud point method, where a clear, single-phase mixture is titrated with one component until persistent turbidity (cloudiness) indicates the phase boundary. saudijournals.comresearchgate.net

Tie lines connect the compositions of the two liquid phases that are in equilibrium with each other. To determine a tie line, a mixture within the two-phase region is agitated until equilibrium is reached, the phases are allowed to separate, and samples are taken from each phase. The composition of each phase is then determined, typically by gas chromatography. saudijournals.comresearchgate.net

Data Correlation and Modeling : To ensure thermodynamic consistency, the experimental tie-line data are correlated using models such as the Hand and Othmer-Tobias equations. saudijournals.com Furthermore, activity coefficient models like NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical) are used to correlate the experimental data, which is crucial for simulating and designing extraction processes. saudijournals.comacs.org

The table below illustrates the type of data generated in an LLE study, based on the analogous Tertiary-Butyl Alcohol–Water–Benzene system. saudijournals.com

| Tie Line No. | Water-Rich Phase (Mass Fraction %) | Benzene-Rich Phase (Mass Fraction %) |

| Water | t-Butanol | |

| 1 | 92.11 | 7.89 |

| 2 | 83.43 | 16.42 |

| 3 | 72.01 | 27.53 |

Purity Assessment and Characterization Methods

The purity and identity of this compound are confirmed through a combination of chromatographic and physical property measurements.

Purity Assessment : The primary methods for assessing purity are the chromatographic techniques described previously. Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC) can separate impurities from the main compound, and the peak area percentage is commonly used to estimate purity. torontech.com

Characterization : The identity of the compound is confirmed by its unique physical and spectral properties. The National Institute of Standards and Technology (NIST) provides critically evaluated thermophysical data for this compound, which are essential for its characterization. nist.gov

Key characterization data are summarized in the tables below.

General Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O nih.gov |

| Molecular Weight | 128.21 g/mol nih.gov |

| IUPAC Name | 2-cyclopentylpropan-2-ol nih.gov |

Thermophysical Properties of this compound nist.gov

| Temperature (K) | Density (Liquid, g/cm³) | Viscosity (Liquid, Pa·s) |

|---|---|---|

| 270 | 0.9234 | 0.01254 |

| 280 | 0.9155 | 0.00812 |

| 290 | 0.9076 | 0.00554 |

| 300 | 0.8996 | 0.00394 |

| 310 | 0.8915 | 0.00291 |

| 320 | 0.8833 | 0.00221 |

Conclusion and Future Perspectives in 2 Cyclopentyl 2 Propanol Research

Summary of Key Findings and Contributions

Research on 2-Cyclopentyl-2-propanol has primarily centered on its synthesis and fundamental reactivity, which is characteristic of tertiary alcohols. The principal method for its preparation involves the Grignard reaction, a cornerstone of carbon-carbon bond formation. This synthesis sees a cyclopentyl Grignard reagent, such as cyclopentylmagnesium bromide, reacting with acetone (B3395972). This reaction pathway underscores the utility of organometallic reagents in constructing sterically hindered tertiary alcohol motifs.

Once synthesized, this compound serves as a model substrate for studying the typical reactions of tertiary alcohols. These include: